3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on enzymes or proteins. This interaction can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-fluoro-N-(2-methylphenyl)benzenesulfonamide
- 3-fluoro-4-methylphenyl isocyanate
Uniqueness
3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its chloro, fluoro, and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClFNO2S |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-7-11(15)5-6-13(9)16-19(17,18)12-4-2-3-10(14)8-12/h2-8,16H,1H3 |
InChI Key |
URMDGNXKIGSTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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